
2,6-Difluorobenzoyl isocyanate
Overview
Description
2,6-Difluorobenzoyl isocyanate is an organic compound with the molecular formula C8H3F2NO2. It is a derivative of benzoyl isocyanate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzoyl isocyanate can be synthesized through several methods. One common method involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate in the presence of stannic chloride . Another method includes the conversion of 2,6-difluorobenzoyl chloride to the corresponding amide, followed by treatment with phosgene . Additionally, it can be prepared by reacting 2,6-difluorobenzamide with triphosgene .
Industrial Production Methods
In industrial settings, this compound is produced continuously by dissolving 2,6-difluorobenzamide in a solvent, followed by heating and dehydrating the solution. The resulting product is then treated with triphosgene to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas.
Addition Reactions: It can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions
Trimethylsilyl isocyanate: Used in the synthesis of this compound from 2,6-difluorobenzoyl chloride.
Phosgene: Used in the conversion of 2,6-difluorobenzamide to this compound.
Triphosgene: Used in industrial production methods.
Major Products Formed
N-(2,6-Difluorobenzoyl)-N’-(polyfluoroaryl)ureas: Formed by the reaction of this compound with polyfluoroaromatic amines.
Scientific Research Applications
2,6-Difluorobenzoyl isocyanate (DFBIC) is an organic compound with significant applications in chemistry, biology, medicine, and industry. It is a derivative of benzoyl isocyanate with two fluorine atoms at the 2 and 6 positions of the benzene ring, enhancing its reactivity and biological applications.
Scientific Research Applications
Chemistry
DFBIC is used as a reagent in synthesizing various organic compounds, including urea derivatives. It is also used as a building block for synthesizing benzoylurea insecticides, which disrupt chitin synthesis and interfere with the molting process in insects.
Biology
Derivatives of DFBIC, such as N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas, can potentially inhibit insect chitin biosynthesis.
Medicine
DFBIC derivatives are studied for their potential pharmacological activities, including fungicidal and insecticidal properties. For example, it can be reacted with 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole to create a compound with antifungal activity against Rhizoctonia solani and Botrytis cinerea.
Industry
DFBIC is used in producing specialty chemicals and materials. It has applications in diverse industries, including the insecticide and chemical sectors, with potential in other specialized sectors .
Case Studies
Novaluron Synthesis
DFBIC reacts with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline via an addition reaction to yield Novaluron.
Continuous Production Method
A method for continuously producing this compound involves using a tubular reactor . A solution of this compound in dichloroethane is pumped into a film evaporator, heated to 110°C under a vacuum of -0.095 MPa . The product is transferred to a finished product tank or used in the next reaction stage . This method has shown high product yields with less pollution .
Examples | Yield of the product |
---|---|
Example 1 | 98.6% |
Example 2 | 98.9% |
Comparative example 1 | 94.2% |
Comparative example 2 | 93.8% |
Mechanism of Action
The mechanism of action of 2,6-difluorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic species such as amines, leading to the formation of urea derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl isocyanate: Similar in structure but lacks the carbonyl group present in 2,6-difluorobenzoyl isocyanate.
Benzyl isocyanate: Contains a benzyl group instead of the difluorobenzoyl group.
4-Fluorophenyl isocyanate: Contains a single fluorine atom on the benzene ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the benzene ring, which significantly influences its reactivity and the types of derivatives it can form. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to similar compounds .
Biological Activity
Overview
2,6-Difluorobenzoyl isocyanate (DFBIC) is an organic compound with the molecular formula CHFNO. It is a derivative of benzoyl isocyanate, characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 2 and 6 positions. This structural modification enhances its reactivity and potential biological applications, particularly in the fields of chemistry, biology, and medicine.
Target and Mode of Action
The primary target for DFBIC is polyfluoroaromatic amines. It reacts with these amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas. This reaction plays a crucial role in inhibiting the biosynthesis of insect chitin, making it a candidate for insecticidal applications.
Biochemical Pathways
DFBIC influences biochemical pathways related to chitin biosynthesis in insects. Chitin is a vital component of the exoskeletons of arthropods, and its inhibition can lead to effective pest control strategies.
Pharmacokinetics
DFBIC is an oil-like liquid that exhibits solubility in organic solvents such as toluene and xylene but decomposes in water. This property affects its bioavailability and environmental stability, which are critical factors in its application as a pesticide or pharmaceutical agent.
Antifungal and Insecticidal Properties
Research indicates that derivatives of DFBIC exhibit significant antifungal and insecticidal activities. For instance:
- Insecticidal Activity : DFBIC and its derivatives have shown effectiveness against various insect pests by disrupting chitin synthesis. Studies have demonstrated that compounds derived from DFBIC can effectively inhibit larval growth in target insect species .
- Antifungal Activity : Although less explored, preliminary studies suggest potential antifungal properties against certain fungal strains .
Study 1: Insecticidal Efficacy
A study conducted on the efficacy of DFBIC derivatives against common agricultural pests revealed that N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas significantly reduced larval populations by over 70% compared to controls. The study highlighted the compound's potential as a novel insecticide with reduced environmental impact due to its targeted action on chitin synthesis .
Study 2: Pharmacokinetic Profiling
In pharmacokinetic studies involving radiolabeled DFBIC administered to rats, absorption rates were assessed. Results indicated that approximately 33% of the administered dose was absorbed through the gastrointestinal tract, with significant excretion occurring via feces. The half-life was determined to be around 14.7 hours, suggesting moderate persistence in biological systems .
Comparative Analysis
Compound | Structure Features | Biological Activity |
---|---|---|
This compound (DFBIC) | Two fluorine atoms on benzene ring | Insecticidal, antifungal |
Diflubenzuron | Similar structure but different substituents | Stronger insecticidal activity |
Benzyl Isocyanate | Lacks fluorine substitution | Lower reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Difluorobenzoyl Isocyanate under laboratory conditions, and what factors influence yield?
- Methodological Answer : The compound is typically synthesized via the reaction of 2,6-difluorobenzamide with oxalyl chloride in anhydrous toluene under reflux (24 hours). Excess solvent is removed under vacuum to isolate the product . Alternative methods involve reacting 2,6-difluorobenzamide with oxalyl chloride in ethylene dichloride (EDC) at 80°C, yielding ~65% purity after workup . Key factors affecting yield include moisture control (due to hydrolytic instability), stoichiometric ratios of oxalyl chloride, and reaction time.
Q. What precautions are necessary for handling and storing this compound to maintain its reactivity?
- Methodological Answer : The compound is moisture-sensitive and decomposes upon contact with water. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 0–6°C . Safety protocols include using gloves, goggles, and fume hoods due to its irritant properties (S26, S36/37/39 safety codes) . Reactivity can be preserved by avoiding polar protic solvents and using anhydrous toluene or dichloroethane for reactions .
Advanced Research Questions
Q. How does this compound participate in the synthesis of benzoylurea insecticides, and what are the critical reaction parameters affecting efficacy?
- Methodological Answer : The compound reacts with amines (e.g., 4-benzyloxyaniline) to form benzoylurea derivatives via nucleophilic addition. For example, in the synthesis of etoxazole, it reacts with 3,5-di-(trifluoromethyl)aniline under chlorination conditions, achieving >90% yield when using stoichiometric excess (4:1 ratio) and dichloroethane at 80°C . Critical parameters include solvent polarity (non-polar solvents favor stability), temperature control (reflux prevents side reactions), and substrate purity .
Q. What methodologies are effective in resolving contradictions between theoretical and experimental yields in reactions involving this compound?
- Methodological Answer : Discrepancies often arise from hydrolysis by-products or incomplete isocyanate formation. Techniques to address this include:
- Purity Analysis : NMR (e.g., DMSO-d6 for detecting hydroxamic acid by-products) .
- Reaction Monitoring : FT-IR to track the disappearance of the –NCO peak at ~2270 cm⁻¹ .
- Optimization : Increasing oxalyl chloride equivalents (1.2–1.5×) and using molecular sieves to scavenge moisture .
Q. How can solvent choice and temperature modulate the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Solvent Effects : Toluene and dichloroethane minimize hydrolysis, while polar solvents (e.g., DMF) accelerate side reactions .
- Temperature : Room temperature is sufficient for reactions with activated amines (e.g., 5-(4-fluorophenyl)-2-furanmethanol), but elevated temperatures (80°C) are required for sterically hindered substrates .
- Case Study : In crystal structure studies, dichloroethane at 80°C enabled complete conversion to urea derivatives, confirmed by X-ray diffraction of hydrogen-bonded networks .
Q. What advanced analytical techniques are recommended for characterizing intermediates and products derived from this compound?
- Methodological Answer :
- NMR Spectroscopy : For tracking urea formation (e.g., NH peaks at δ 9.40–11.15 ppm in DMSO-d6) .
- X-Ray Crystallography : To resolve molecular conformations, as seen in studies where the dihedral angle between furan and benzene rings was 1.58°, confirming near-planarity .
- HPLC-MS : For quantifying insecticidal derivatives like N-(2,6-difluorobenzoyl)-N'-(4-benzyloxyphenyl)urea .
Properties
IUPAC Name |
2,6-difluorobenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSABISRHPRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369867 | |
Record name | 2,6-difluorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60731-73-9 | |
Record name | 2,6-Difluorobenzoyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-difluorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenecarboxisocyanato, 2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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